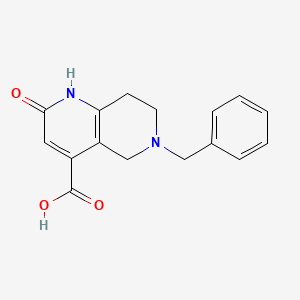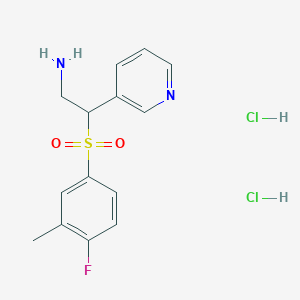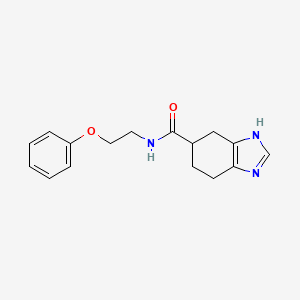
6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a synthetic organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a carboxylic acid group attached to a tetrahydro-naphthyridine ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminopyridine and benzyl bromide.
Step 1: The initial step involves the alkylation of 2-aminopyridine with benzyl bromide in the presence of a base like potassium carbonate to form 6-benzyl-2-aminopyridine.
Step 2: The next step is the cyclization of 6-benzyl-2-aminopyridine with ethyl acetoacetate under acidic conditions to form the tetrahydro-naphthyridine ring.
Step 3: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Benzyl-2-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid.
Reduction: 6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Research has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Anticancer Research: Its structure suggests potential interactions with biological targets involved in cancer, leading to studies on its efficacy as an anticancer agent.
Industry:
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mecanismo De Acción
The mechanism of action of 6-benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of metabolic pathways in microbes or cancer cells, resulting in their death or reduced proliferation.
Comparación Con Compuestos Similares
6-Benzyl-2-hydroxy-1,6-naphthyridine-4-carboxylic acid: Lacks the tetrahydro ring, which may affect its biological activity.
2-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid: Lacks the benzyl group, which could influence its binding affinity to biological targets.
Uniqueness: 6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is unique due to the combination of its benzyl, hydroxy, and carboxylic acid groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-8-12(16(20)21)13-10-18(7-6-14(13)17-15)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHIXAAWNXHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C=C2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2576381.png)
![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2576382.png)
![4-[(4-{[(2Z)-3-phenylprop-2-enoyl]oxy}phenyl)sulfanyl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B2576383.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2576385.png)
![N-[(4-Benzylthiomorpholin-3-yl)methyl]but-2-ynamide](/img/structure/B2576386.png)
![5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2576388.png)
![2-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2576392.png)
![1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2576393.png)
![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2576397.png)


